molecular formula C13H20N2O3S HCl B602191 Isopropylarticaine CAS No. 1796888-45-3

Isopropylarticaine

Cat. No.: B602191
CAS No.: 1796888-45-3
M. Wt: 284.38 36.46
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Description

A metabolite of Articaine

Mechanism of Action

Target of Action

Isopropylarticaine, also known as Articaine, is a local anesthetic used extensively in dentistry. The primary target of this compound is the sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .

Mode of Action

This compound works by blocking the sodium channels in neurons, thereby inhibiting the influx of sodium ions . This blockage prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the area where the anesthetic has been applied . The compound’s interaction with its targets results in a temporary numbing effect, which is why it is commonly used for pain relief during dental procedures .

Biochemical Pathways

It is known that the drug’s primary mechanism of action involves the disruption of sodium ion channels, which are crucial components of the nerve impulse transmission pathway . By blocking these channels, this compound prevents the propagation of action potentials along the nerves, leading to a loss of sensation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is rapidly absorbed and reaches peak plasma concentrations approximately 25 minutes following a single dose and 48 minutes following three doses . The elimination half-time of this compound is about 20 minutes . The rapid breakdown of this compound to the inactive metabolite articainic acid is related to a very low systemic toxicity and consequently to the possibility of repeated injections .

Result of Action

The primary result of this compound’s action is a temporary loss of sensation in the area where the drug has been administered. This is due to the blockage of nerve impulses, which prevents the sensation of pain from being transmitted to the brain . This makes this compound an effective local anesthetic, particularly for use in dental procedures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tissue can affect the drug’s ionization state, which in turn can influence its ability to penetrate the neuronal cell membrane and block sodium channels . Additionally, the presence of inflammation can alter local tissue pH and vascular permeability, potentially affecting the drug’s absorption and distribution .

Biochemical Analysis

Biochemical Properties

Isopropylarticaine plays a role in various biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Properties

IUPAC Name

methyl 4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGQFYHUUMZHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796888-45-3
Record name ISOPROPYLARTICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC6OW6TFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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